molecular formula C17H15N3 B182642 4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine CAS No. 53-98-5

4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine

Cat. No. B182642
CAS RN: 53-98-5
M. Wt: 261.32 g/mol
InChI Key: CDOBUXAOEVPRNM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine, commonly known as QV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QV is a fluorescent molecule that can be synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism Of Action

QV binds to DNA and RNA, resulting in the inhibition of their synthesis. QV also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of DNA and RNA synthesis and topoisomerase II activity leads to the induction of apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

QV has been shown to have antitumor, antiviral, and antibacterial activities. QV has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. QV has also been shown to inhibit the replication of HIV and hepatitis C virus. In addition, QV has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

QV has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and easy synthesis. QV can be easily synthesized using different methods, and its fluorescence intensity allows for its detection at low concentrations. However, QV also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

For research on QV include the development of imaging probes, the optimization of QV derivatives for drug discovery, and the exploration of its potential applications in nanotechnology and materials science.

Synthesis Methods

QV can be synthesized using different methods, including the Suzuki coupling reaction and the Sonogashira coupling reaction. The former method involves the reaction of 4-bromo-1,3-benzenediamine and 2-(4-quinolinyl)boronic acid in the presence of a palladium catalyst, while the latter method involves the reaction of 4-iodo-1,3-benzenediamine and 2-ethynyl-4-quinolinecarboxylic acid in the presence of a copper catalyst. Both methods result in the formation of QV, which can be purified using column chromatography.

Scientific Research Applications

QV has been used in various scientific research applications, including fluorescence microscopy, bioimaging, and drug discovery. QV is a fluorescent molecule that can be used to label specific proteins or organelles in cells, allowing for their visualization under a fluorescence microscope. QV has also been used as a bioimaging agent for the detection of cancer cells and other diseases. In drug discovery, QV has been used as a lead compound for the development of new drugs targeting specific diseases.

properties

CAS RN

53-98-5

Product Name

4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine

InChI

InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+

InChI Key

CDOBUXAOEVPRNM-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N

Other CAS RN

53-98-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.